
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 2-bromobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group reacts with formamide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chlorophenyl)-1-methyl-1H-1,2,4-triazole
- 3-(2-Fluorophenyl)-1-methyl-1H-1,2,4-triazole
- 3-(2-Iodophenyl)-1-methyl-1H-1,2,4-triazole
Uniqueness
3-(2-Bromophenyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry and drug design.
Eigenschaften
Molekularformel |
C9H8BrN3 |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
3-(2-bromophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI-Schlüssel |
WDODDHRPUBMROE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)
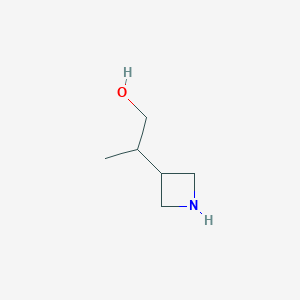

![Ethyl 7-Bromo-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13689710.png)
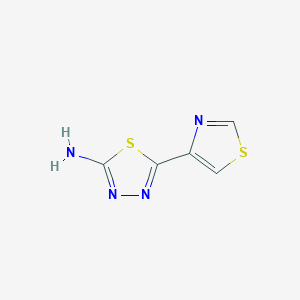


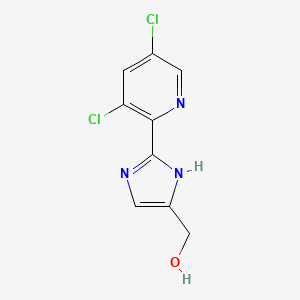

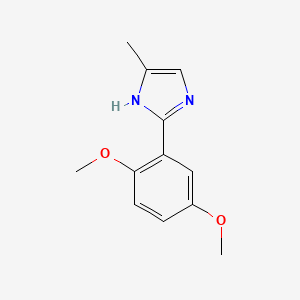
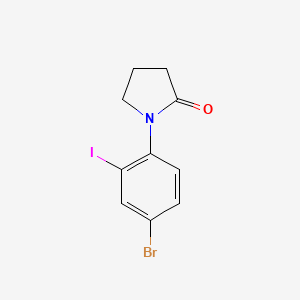
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)
![Ethyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]oxazole-4-carboxylate](/img/structure/B13689770.png)
